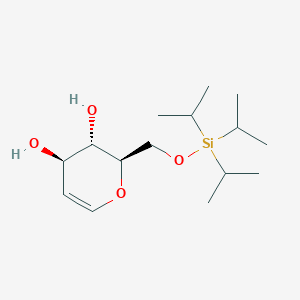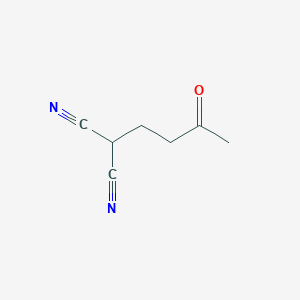
(3-Oxobutyl)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Oxobutyl)propanedinitrile, also known as 2-cyano-3-oxobutyl nitrile, is a chemical compound with the molecular formula C7H8N2O2. This compound is widely used in scientific research due to its various applications in organic synthesis and medicinal chemistry.
Wirkmechanismus
The mechanism of action of (3-Oxobutyl)propanedinitrile is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity allows it to be used in various reactions, such as the synthesis of pyrazoles and pyridines.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of (3-Oxobutyl)propanedinitrile. However, it has been reported to exhibit antibacterial activity against various strains of bacteria, such as Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3-Oxobutyl)propanedinitrile in lab experiments include its reactivity as a Michael acceptor, allowing for various reactions to be carried out. It is also commercially available and relatively inexpensive. The limitations include its limited solubility in water and its potential toxicity, requiring proper handling and disposal.
Zukünftige Richtungen
For (3-Oxobutyl)propanedinitrile research include the development of new synthetic methods and the synthesis of novel heterocyclic compounds for medicinal chemistry applications. Additionally, further studies on its antibacterial activity and potential toxicity are needed to fully understand its biological effects.
Synthesemethoden
(3-Oxobutyl)propanedinitrile can be synthesized through the reaction of 3-bromopropionitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with hydrochloric acid to yield (3-Oxobutyl)propanedinitrile.
Wissenschaftliche Forschungsanwendungen
(3-Oxobutyl)propanedinitrile has various applications in organic synthesis and medicinal chemistry. It is commonly used as a building block for the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines. It is also used in the synthesis of pharmaceuticals, such as antihypertensive agents and antibacterial agents.
Eigenschaften
CAS-Nummer |
136634-48-5 |
|---|---|
Produktname |
(3-Oxobutyl)propanedinitrile |
Molekularformel |
C7H8N2O |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
2-(3-oxobutyl)propanedinitrile |
InChI |
InChI=1S/C7H8N2O/c1-6(10)2-3-7(4-8)5-9/h7H,2-3H2,1H3 |
InChI-Schlüssel |
QVKCWJSACKDYLP-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(C#N)C#N |
Kanonische SMILES |
CC(=O)CCC(C#N)C#N |
Synonyme |
Propanedinitrile, (3-oxobutyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



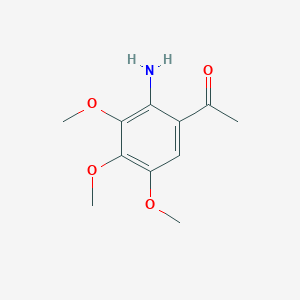
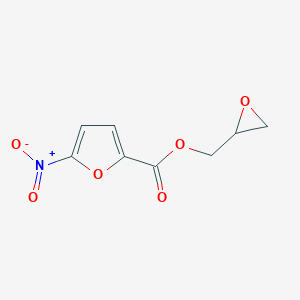
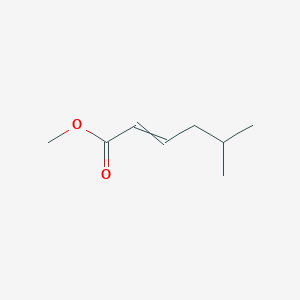
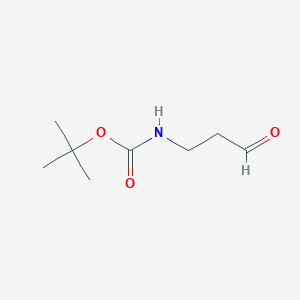
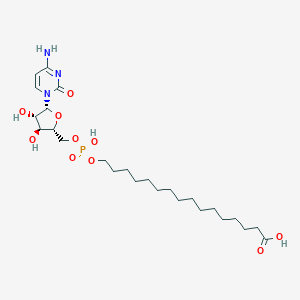
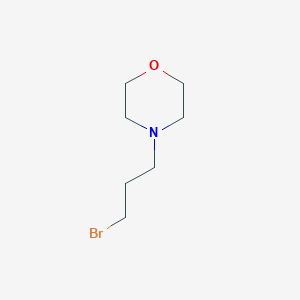
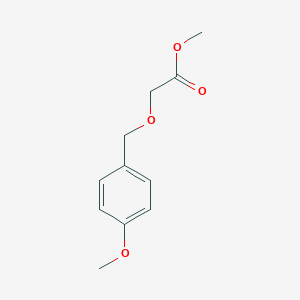
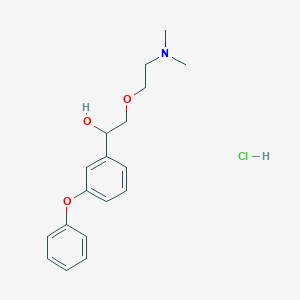
![4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione](/img/structure/B154007.png)
![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)
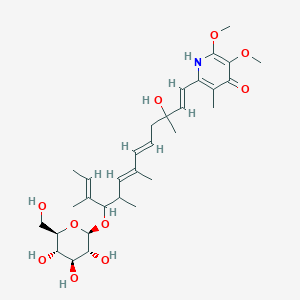
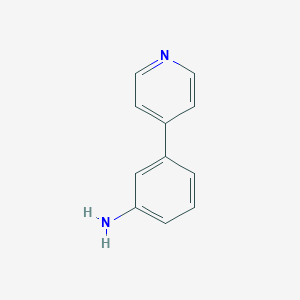
![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)
